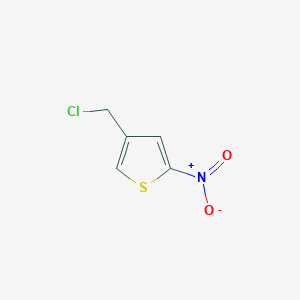

4-(Chloromethyl)-2-nitrothiophene

描述

Significance of Thiophene (B33073) Heterocycles in Organic Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. numberanalytics.comwikipedia.org This structure is analogous to other five-membered rings like furan (B31954) and pyrrole (B145914) but possesses distinct chemical properties. numberanalytics.com The presence of the sulfur atom contributes to its aromaticity, granting it a level of stability comparable to that of benzene (B151609). numberanalytics.com First isolated from coal tar in the late 19th century, thiophene and its derivatives have become indispensable in organic chemistry. numberanalytics.combritannica.com

The significance of thiophenes stems from their versatility in chemical reactions, particularly electrophilic substitution and metal-catalyzed cross-coupling reactions, which allow for the synthesis of complex molecules. numberanalytics.com These compounds are not merely laboratory curiosities; they are integral components in a wide array of applications. Thiophene derivatives are crucial in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com In pharmacology, the thiophene ring is often used as a bioisostere for the benzene ring, meaning it can replace a benzene ring in a biologically active compound without a loss of activity. wikipedia.org This is exemplified in non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org

Role of Functionalized Thiophenes as Building Blocks

Functionalized thiophenes, which are thiophene rings bearing one or more substituent groups, serve as versatile building blocks for constructing more complex molecular architectures. numberanalytics.com The introduction of functional groups allows for a wide range of chemical transformations, making them valuable starting materials in multi-step syntheses. acs.orgacs.orgnih.gov

The strategic placement of functional groups on the thiophene ring enables chemists to create a diverse array of molecules, including linear π-conjugated systems like oligothiophenes and polythiophenes, which are essential in organic electronics and photovoltaics. numberanalytics.com Furthermore, functionalized thiophenes are used to construct macrocyclic compounds and complex fused heterocycles with potential applications in supramolecular chemistry, materials science, pharmaceuticals, and agrochemicals. numberanalytics.com For instance, the synthesis of 3-alkylsulfanyl and symmetrical or unsymmetrical 3,4-dialkylsulfanylthiophenes can be achieved through a sequence of deprotection and alkylation reactions of thiolate groups on a thiophene core. acs.orgacs.orgnih.govscilit.com Similarly, functionalized unsymmetrical thiophene diols have been synthesized and utilized as building blocks for complex structures like cis-thiaporphyrins. thieme-connect.com

Structural Context of 4-(Chloromethyl)-2-nitrothiophene in Modern Synthetic Design

The compound this compound is a prime example of a highly functionalized thiophene designed for specific roles in organic synthesis. Its utility stems directly from the two functional groups attached to the thiophene core: the chloromethyl group (-CH₂Cl) and the nitro group (-NO₂).

The chloromethyl group at the 4-position is a reactive handle. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic substitution reactions. smolecule.commdpi.com This allows for the straightforward introduction of a wide variety of nucleophiles, enabling chemists to build more complex molecular scaffolds. The preparation of related 2-chloromethylthiophene derivatives often involves the reaction of thiophene with formaldehyde (B43269) and hydrogen chloride. orgsyn.org

The nitro group at the 2-position is a strong electron-withdrawing group. This electronic feature significantly influences the reactivity of the thiophene ring. Furthermore, the nitro group itself can be chemically transformed, most commonly through reduction to an amino group (-NH₂) using reagents like zinc dust or sodium sulfide. smolecule.comchemicalbook.com This resulting aminothiophene is a valuable intermediate for the synthesis of other heterocyclic systems and a wide range of organic compounds. The presence of both the reactive chloromethyl group and the transformable nitro group on the same thiophene ring makes this compound a bifunctional building block with significant potential in the design and synthesis of novel, complex target molecules.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1092561-29-9 |

| Molecular Formula | C₅H₄ClNO₂S |

| Molecular Weight | 177.61 g/mol |

| MDL Number | MFCD12197117 |

Table data sourced from ChemicalBook. chemicalbook.com

Structure

2D Structure

属性

IUPAC Name |

4-(chloromethyl)-2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-2-4-1-5(7(8)9)10-3-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWWIHRRMAEXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloromethyl 2 Nitrothiophene

Direct Functionalization Approaches to Thiophene (B33073) Core

Direct functionalization of the thiophene ring is a primary strategy for introducing the required chloromethyl and nitro groups. This approach hinges on the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. Two main sequences can be envisioned: nitration followed by chloromethylation, or chloromethylation followed by nitration.

Regioselective Chloromethylation Strategies

Chloromethylation of a thiophene ring introduces a CH₂Cl group, typically through reaction with formaldehyde (B43269) and hydrogen chloride. The reaction of thiophene with formaldehyde and HCl is a known method to produce 2-chloromethylthiophene. orgsyn.org For the synthesis of 4-(chloromethyl)-2-nitrothiophene, a key strategy involves the chloromethylation of 2-nitrothiophene (B1581588). The nitro group at the C2 position is strongly deactivating and a meta-director for electrophilic substitution. In the case of the thiophene ring, this directs incoming electrophiles to the C4 and C5 positions. Therefore, the chloromethylation of 2-nitrothiophene can potentially yield the desired 4-substituted product, although the deactivating nature of the nitro group may necessitate harsh reaction conditions.

Another approach is the functionalization of pre-lithiated thiophenes. Thiophene can be deprotonated with strong bases like butyl lithium to form 2-lithiothiophene, which can then react with various electrophiles. rroij.com While typically used for other substitutions, this pathway offers a potential route for controlled functionalization.

Nitration Pathways for Thiophene Derivatives

The nitration of thiophene is a well-studied reaction that demonstrates the high reactivity of the thiophene ring compared to benzene (B151609). Thiophenes react with mild nitrating agents and are prone to degradation with strong acids like a concentrated nitric acid/sulfuric acid mixture. stackexchange.com A common and effective method for nitrating thiophene is the use of nitric acid in acetic anhydride. orgsyn.org This reaction predominantly yields 2-nitrothiophene, with the 3-nitro isomer as a minor product. stackexchange.comgoogle.com

When considering the synthesis of this compound via this pathway, the starting material would be a 4-substituted chloromethylthiophene. However, direct chloromethylation of thiophene primarily yields the 2-isomer. orgsyn.org If one were to start with 2-chloromethylthiophene, the chloromethyl group, being an ortho, para-director, would direct nitration to the C3 and C5 positions, not the desired C4 position.

Therefore, the most plausible direct functionalization route is the nitration of thiophene to 2-nitrothiophene, followed by the regioselective chloromethylation at the C4 position.

Table 1: Comparison of Nitrating Agents for Thiophene

| Nitrating Agent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃ / Acetic Anhydride | 10°C | 2-Nitrothiophene (~85%) and 3-Nitrothiophene (~15%) | ~85% | google.com |

| HNO₃ / Trifluoroacetic Anhydride | Not specified | 2-Nitrothiophene | 78% | stackexchange.comsemanticscholar.org |

| Beta Zeolite Catalyst with HNO₃ / Acetic Anhydride | Mild | 3-Nitrothiophene (~56%) and 2-Nitrothiophene (~44%) | ~80% | google.com |

Multi-Step Synthesis from Precursor Molecules

Constructing the thiophene ring from acyclic molecules offers an alternative and often more controlled approach to obtaining specifically substituted products. These methods build the heterocyclic core with the desired substituents already in place or in the form of their precursors.

Reactions Involving Nitroketene Dithioacetals and Chloromethyl Ketones

A notable multi-step synthesis involves the reaction of nitroketene dithioacetals with α-chloromethyl ketones. acs.org Research has demonstrated that dipotassium (B57713) 2-nitro-1,1-ethylenedithiolate can react with α-chloromethyl ketones in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to yield highly functionalized 3-nitrothiophenes. acs.orgresearchgate.net This reaction proceeds via an initial substitution followed by an intramolecular condensation to form the thiophene ring.

While the documented examples of this reaction lead to 3-nitrothiophenes, the methodology is significant. acs.org Adapting this strategy to produce the 2-nitro isomer would require a different arrangement of functional groups on the starting materials. Ketene (B1206846) dithioacetals are recognized as versatile intermediates for synthesizing various heterocyclic compounds. researchgate.netglobethesis.com

Heterocyclic Coupling and Condensation Routes

Several classical and modern condensation reactions provide pathways to the thiophene core. The Gewald reaction, for instance, is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. rroij.com While the standard Gewald reaction yields an amino-thiophene, modifications of the starting materials could potentially lead to other substitution patterns.

The Paal-Knorr thiophene synthesis is another fundamental method, involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. rroij.comslideshare.net To synthesize this compound using this approach, one would require a specifically designed 1,4-dicarbonyl precursor containing the necessary nitro and chloromethyl functionalities or their precursors.

Modern methods involving the cyclization of functionalized alkynes also offer versatile routes to substituted thiophenes. organic-chemistry.orgnih.gov For example, metal-catalyzed or base-promoted heterocyclization of alkynes bearing a sulfur-containing nucleophilic group can construct the thiophene ring in a regioselective manner. nih.gov A visible-light-induced [3+2] oxidative cyclization of alkynes with ketene dithioacetals has also been developed, highlighting the ongoing innovation in thiophene synthesis. organic-chemistry.org

Table 2: Selected Heterocyclic Condensation Routes for Thiophene Synthesis

| Reaction Name | Precursors | General Product | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketones, Diesters, or Dicarboxylates + Sulfidizing Agent (e.g., P₄S₁₀) | Substituted Thiophenes | rroij.com |

| Gewald Reaction | Ketone/Aldehyde + α-Cyanoester + Elemental Sulfur | 2-Aminothiophenes | rroij.com |

| Volhard-Erdmann Cyclization | Sodium succinate (B1194679) + Phosphorus pentasulfide | Thiophene | rroij.comslideshare.net |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing waste and side reactions. nih.govprismbiolab.com For the synthesis of this compound, several parameters must be carefully controlled.

In direct nitration reactions, temperature is a critical factor. The nitration of thiophene can be highly exothermic, and maintaining a low temperature (e.g., 10°C) is essential to prevent oxidation of the thiophene ring and the formation of unwanted byproducts. orgsyn.orgacs.org The choice of solvent and nitrating agent also plays a significant role in selectivity and yield. stackexchange.comgoogle.com

For chloromethylation, controlling the temperature, typically between 0°C and 5°C, is also important to manage the reaction rate and prevent the formation of byproducts like bis-(2-thienyl)methane. orgsyn.org The concentration of reactants and the choice of solvent are additional factors that can be adjusted to improve the outcome.

In multi-step syntheses, such as those involving nitroketene dithioacetals, the choice of catalyst and solvent system is key. The use of a phase-transfer catalyst can significantly improve the efficiency of the reaction between the aqueous and organic phases. acs.org The optimization process often involves screening various solvents, temperatures, and catalyst loadings to find the ideal conditions for a specific set of substrates. prismbiolab.comresearchgate.net Ultimately, a systematic approach to optimization, potentially involving Design of Experiments (DoE), can lead to a more robust and efficient synthesis. prismbiolab.com

Reactivity and Mechanistic Investigations of 4 Chloromethyl 2 Nitrothiophene

Nucleophilic Substitution at the Chloromethyl Moiety

The chloromethyl group in 4-(chloromethyl)-2-nitrothiophene is a key site for nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of a wide array of functional groups. The general mechanism for these bimolecular nucleophilic substitution (SN2) reactions involves the attack of a nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group. organic-chemistry.org

Reaction with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

Amines: The reaction of this compound with amines is a common method for synthesizing various nitrogen-containing thiophene (B33073) derivatives. libretexts.org Both primary and secondary amines can act as effective nucleophiles. chemguide.co.uk The lone pair of electrons on the nitrogen atom attacks the carbon of the chloromethyl group, displacing the chloride ion. chemguide.co.uk However, these reactions can sometimes lead to multiple substitutions, especially when using primary amines, resulting in the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. chemguide.co.uk To control the extent of the reaction, a large excess of the amine is often employed. chemguide.co.uk The use of a hindered amine or a protecting group strategy, such as the Gabriel synthesis using the phthalimide (B116566) anion, can also favor the formation of the primary amine. libretexts.org

Alcohols: Alcohols can also serve as nucleophiles in reactions with this compound, leading to the formation of ethers. However, since alcohols are generally weaker nucleophiles than amines, these reactions often require activation. youtube.com This can be achieved by converting the alcohol to a more potent nucleophile, the alkoxide, by treatment with a strong base. Alternatively, the reaction can be promoted under acidic conditions where the hydroxyl group of the alcohol is protonated, enhancing its nucleophilicity. youtube.comlibretexts.org The reaction of alcohols with similar electrophiles can also be facilitated by reagents like thionyl chloride or phosphorus tribromide. youtube.com

Thiols: Thiols are excellent nucleophiles for substitution reactions with this compound, readily forming thioethers. chemrxiv.org The high nucleophilicity of the sulfur atom allows these reactions to proceed efficiently, often under mild conditions. chemrxiv.org The resulting thioether products are valuable intermediates in the synthesis of various biologically active compounds. chemrxiv.org

Kinetics and Thermodynamics of Substitution Processes

The kinetics of nucleophilic substitution reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the substrate. For SN2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. nih.gov The thermodynamics of these reactions are governed by the relative stability of the reactants and products. researchgate.net

Kinetic studies on analogous systems, such as the reactions of substituted nitroaromatics with various nucleophiles, provide insights into the factors influencing the reaction rates. For instance, the rate of nucleophilic substitution can be significantly affected by the basicity and steric hindrance of the nucleophile. psu.edu The solvent also plays a crucial role; polar aprotic solvents can accelerate SN2 reactions by solvating the cation while leaving the anion (the nucleophile) relatively free and more reactive. nih.gov

The table below summarizes the expected reactivity trends for the nucleophilic substitution of this compound with different classes of nucleophiles.

| Nucleophile Class | General Reactivity | Key Considerations |

| Amines | Good nucleophiles, but can lead to multiple substitutions. chemguide.co.uk | Use of excess amine or protecting groups can control the reaction. libretexts.orgchemguide.co.uk |

| Alcohols | Weaker nucleophiles, often require activation. youtube.com | Reaction can be promoted by base (to form alkoxide) or acid. youtube.comlibretexts.org |

| Thiols | Excellent nucleophiles, react readily. chemrxiv.org | Reactions are generally efficient under mild conditions. chemrxiv.org |

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including thiophene and its derivatives. fiveable.me In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.me The regioselectivity of EAS on the this compound ring is governed by the directing effects of the existing substituents.

Regioselectivity Influences of Nitro and Chloromethyl Groups

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. youtube.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. libretexts.org The deactivating nature of the nitro group means that harsher reaction conditions are often required for substitution to occur. masterorganicchemistry.com

The chloromethyl group, on the other hand, is generally considered to be a weakly deactivating group but an ortho-, para-director. The halogen atom is electron-withdrawing through induction, but the lone pairs on the chlorine can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the directing effects of these two groups are in opposition. The nitro group at the 2-position strongly directs incoming electrophiles to the 4- and 5-positions (meta to the nitro group). However, the 4-position is already substituted. Therefore, the primary site for electrophilic attack is predicted to be the 5-position. The chloromethyl group at the 4-position would direct to the 3- and 5-positions (ortho and para, respectively). The strong deactivating and meta-directing effect of the nitro group is generally expected to dominate, favoring substitution at the 5-position.

Conditions for Directed Substitution

To achieve directed electrophilic substitution on the this compound ring, the reaction conditions must be carefully controlled. For nitration, a common electrophilic substitution reaction, a mixture of concentrated nitric acid and sulfuric acid is typically used to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comyoutube.com The reaction temperature is a critical parameter; higher temperatures can lead to a loss of selectivity and the formation of multiple products.

For sulfonation, fuming sulfuric acid (a solution of SO₃ in H₂SO₄) is often employed. masterorganicchemistry.com This reaction is reversible, and the position of the sulfonic acid group can sometimes be influenced by thermodynamic control. masterorganicchemistry.com

The table below outlines the expected major product for common electrophilic aromatic substitution reactions on this compound, based on the directing effects of the substituents.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(Chloromethyl)-2,5-dinitrothiophene |

| Sulfonation | SO₃, H₂SO₄ | 5-(Chloromethyl)-3-nitrothiophene-2-sulfonic acid |

Reductions of the Nitro Group

The nitro group of this compound can be reduced to an amino group, providing a route to valuable amino-substituted thiophenes. A variety of reducing agents can be employed for this transformation, and the choice of reagent can be critical to avoid unwanted side reactions, such as the reduction of the chloromethyl group. masterorganicchemistry.comcommonorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a widely used method. masterorganicchemistry.comcommonorganicchemistry.com However, care must be taken as these conditions can sometimes lead to the reduction of the chloromethyl group as well.

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing nitro groups. masterorganicchemistry.com These conditions are often chemoselective, leaving other functional groups intact. scispace.com

Other Reducing Agents: Other reagents such as sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the selective reduction of nitro groups. wikipedia.orgreddit.com

The choice of reducing agent will depend on the desired outcome and the presence of other functional groups in the molecule. For the selective reduction of the nitro group in this compound, milder conditions or chemoselective reagents would be preferred to preserve the chloromethyl moiety.

The following table summarizes some common reducing agents for the conversion of a nitro group to an amine.

| Reducing Agent | Conditions | Notes |

| H₂, Pd/C | Hydrogen gas, catalyst | Can also reduce other functional groups. commonorganicchemistry.com |

| Fe, HCl | Acidic conditions | Often chemoselective for the nitro group. masterorganicchemistry.com |

| Sn, HCl | Acidic conditions | A classic method for nitro group reduction. scispace.com |

| SnCl₂ | Mild conditions | Provides a mild method for reduction. commonorganicchemistry.com |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Can be a useful alternative to metal/acid systems. reddit.com |

Selective Reduction to Amino Thiophene Derivatives

The reduction of the nitro group in this compound to a primary amine is a critical transformation, as it provides a nucleophilic center for further synthetic modifications, such as cyclization reactions. A significant challenge in this process is the preservation of the chloromethyl group, which is susceptible to reduction or substitution under harsh conditions.

Research has demonstrated that the chemoselective reduction of nitroarenes in the presence of other sensitive functional groups can be effectively achieved using metals in acidic media. scispace.com A common and efficient method involves the use of iron powder in acetic acid (Fe/AcOH). This system is known for its mildness and high selectivity for the nitro group. scispace.com The reaction proceeds by a series of single-electron transfers from the iron metal to the nitro group, with the acidic medium providing the necessary protons.

The proposed transformation for this compound is as follows:

Scheme 1: Selective reduction of this compound to 4-(chloromethyl)thiophen-2-amine.

This selective reduction yields 4-(chloromethyl)thiophen-2-amine, a key building block for the synthesis of fused heterocyclic systems. Other reducing systems, such as tin(II) chloride (SnCl2) in an acidic medium, are also widely used for the reduction of aromatic nitro compounds and could be applied here. scispace.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another possibility, though conditions would need to be carefully controlled to avoid hydrogenolysis of the C-Cl bond. scispace.com

Table 1: Representative Conditions for Selective Nitro Group Reduction

| Reagent System | Solvent | General Applicability | Reference |

|---|---|---|---|

| Fe / Acetic Acid | Acetic Acid / Water | High chemoselectivity for nitro groups over many other functional groups. | scispace.com |

| SnCl₂ · 2H₂O | Ethanol / HCl | Mild and effective for reducing nitroarenes without affecting most other groups. | scispace.com |

| Zn / NH₄Cl | Water / Ethanol | Reduction under neutral conditions, useful for base-sensitive substrates. | scispace.com |

Formation of Intermediate Species

The reduction of a nitro group to an amine is a six-electron process that proceeds through several well-defined intermediate species. While these intermediates are often transient and not isolated during the reaction, their formation is fundamental to the reaction mechanism.

The generally accepted pathway for the reduction of aromatic nitro compounds, such as with iron in acid, involves the following steps:

Nitroso Intermediate: The nitro group (R-NO₂) is first reduced by two electrons to a nitroso group (R-N=O).

Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced by another two electrons to a hydroxylamine derivative (R-NHOH).

Amine Product: Finally, a further two-electron reduction of the hydroxylamine yields the corresponding primary amine (R-NH₂).

For this compound, the reduction would proceed via the formation of 4-(chloromethyl)-2-nitrosothiophene and subsequently N-(4-(chloromethyl)thiophen-2-yl)hydroxylamine before yielding the final product, 4-(chloromethyl)thiophen-2-amine. The high reactivity of the nitroso and hydroxylamine species means they are typically consumed rapidly under the reaction conditions to form the more stable amine.

Cross-Coupling Reactions and Organometallic Chemistry

The presence of the chloromethyl group, a benzylic-type halide, on the thiophene ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction, which typically pairs an organoboron compound with an organic halide, is a versatile method for creating C-C bonds. libretexts.orgmdpi.com In the case of this compound, the reactive electrophilic site is the sp³-hybridized carbon of the chloromethyl group. This reaction is analogous to the Suzuki coupling of benzyl (B1604629) halides. nih.gov

The general reaction involves the palladium(0)-catalyzed coupling of the chloromethyl group with an aryl or vinyl boronic acid. The catalytic cycle proceeds via oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This approach allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the thiophene ring. While less common, direct coupling at the C-NO₂ bond has also been reported for some nitroarenes, requiring specific bulky phosphine (B1218219) ligands. mdpi.com

Table 2: Illustrative Suzuki-Miyaura Coupling of a Thiophene-Methylhalide Analogue

| Aryl Boronic Acid Partner | Catalyst / Base | Solvent | Potential Product Structure | Reference Analogy |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 4-Benzyl-2-nitrothiophene | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 4-(4-Methoxybenzyl)-2-nitrothiophene | nih.gov |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 2-Nitro-4-(thiophen-2-ylmethyl)thiophene | nih.gov |

Note: This table is illustrative, based on the reactivity of analogous bromomethylthiophenes as reported in the literature. nih.gov

Stille Coupling and Other Metal-Catalyzed Transformations

The Stille coupling provides another powerful method for C-C bond formation, utilizing an organotin reagent as the coupling partner with an organic halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki reaction, this compound can act as the electrophile, reacting at the chloromethyl position. The reaction is catalyzed by a palladium(0) complex and follows a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups. libretexts.org This allows for the coupling of this compound with a diverse array of vinyl, aryl, and heteroaryl stannanes. However, a significant drawback is the toxicity of the organotin compounds used. organic-chemistry.org

Table 3: Potential Stille Coupling Reactions with this compound

| Organostannane Reagent | Catalyst | Potential Product | Reference Principle |

|---|---|---|---|

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | 4-Allyl-2-nitrothiophene | wikipedia.org |

| Tributyl(phenyl)tin | Pd(PPh₃)₄ | 4-Benzyl-2-nitrothiophene | organic-chemistry.orgwikipedia.org |

| 2-(Tributylstannyl)furan | Pd(PPh₃)₄ | 4-(Furan-2-ylmethyl)-2-nitrothiophene | youtube.com |

Intramolecular Cyclization Reactions

The bifunctional nature of this compound and its derivatives allows for powerful intramolecular cyclization strategies to construct fused heterocyclic ring systems.

Formation of Fused Thiophene-Containing Heterocycles

A particularly valuable application is the synthesis of thieno[3,2-b]pyrroles, a scaffold found in compounds with significant biological activity, such as inhibitors of the Hepatitis C virus NS5B polymerase. sci-hub.se A synthetic route can be envisioned that uses this compound as the starting material.

The key steps would be:

Selective Reduction: As described in section 3.3.1, the nitro group is selectively reduced to an amine using a reagent like Fe/AcOH to give 4-(chloromethyl)thiophen-2-amine.

Intramolecular Cyclization: The resulting aminothiophene derivative can then undergo an intramolecular nucleophilic substitution. The amino group at the C2 position acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group at the C4 position. This reaction, typically promoted by a non-nucleophilic base to deprotonate the amine, results in the formation of a new five-membered ring fused to the thiophene core.

This sequence provides a direct route to the 4,5-dihydrothieno[3,2-b]pyrrole ring system, which can be subsequently aromatized if desired. This strategy highlights the utility of this compound in building molecular complexity through a cascade of selective reduction and cyclization. sci-hub.se

Scheme 2: Proposed synthesis of a fused thieno[3,2-b]pyrrole derivative from this compound.

Ring-Closing Strategies Involving the Chloromethyl Group

The chloromethyl group at the 4-position of the 2-nitrothiophene (B1581588) core serves as a versatile handle for the construction of fused ring systems. These intramolecular cyclization reactions are pivotal in synthesizing novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The reactivity of the chloromethyl group is exploited in various ring-closing strategies, often involving the formation of a new bond between the methylene (B1212753) carbon of the chloromethyl group and a nucleophilic center elsewhere in the molecule or in a reacting partner.

A notable example of such a strategy is the intramolecular Prins-type cyclization. In a broader context, this reaction involves the acid-catalyzed reaction of a carbonyl group with an alkene. beilstein-journals.org In the case of derivatives prepared from this compound, a suitably positioned alkene and an aldehyde or ketone functionality can be induced to cyclize, forming a new carbocyclic or heterocyclic ring fused to the thiophene core. The reaction proceeds through a key benzyl-type carbocation intermediate, which is then trapped intramolecularly by the alkene. beilstein-journals.org The stability of this carbocation is crucial for the success of the cyclization.

Another approach involves the use of organometallic-catalyzed reactions, such as ring-closing metathesis (RCM). youtube.com For this to be applicable, the this compound would first be elaborated to a diene. Subsequent treatment with a suitable catalyst, like a Grubbs' catalyst, would then facilitate the formation of a new ring. youtube.com The efficiency of RCM is influenced by factors such as the length of the tether connecting the two alkene moieties and the specific catalyst employed. youtube.com

These ring-closing strategies highlight the synthetic utility of the chloromethyl group in this compound, enabling access to a diverse range of complex heterocyclic structures.

Vicarious Nucleophilic Substitution (VNS) Reactions

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitrothiophenes. organic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, a transformation that is not achievable through classical SNAr mechanisms which require a leaving group other than hydride. wikipedia.org

Mechanistic Pathways of Hydrogen Replacement

The mechanism of the VNS reaction is a well-established, multi-step process. organic-chemistry.orgnih.gov It commences with the addition of a carbanion, which bears a leaving group (e.g., chloride, phenoxy) at the carbanionic center, to an electron-deficient aromatic ring, such as a nitrothiophene. organic-chemistry.org This addition occurs at a position bearing a hydrogen atom, typically ortho or para to the activating nitro group, to form a resonance-stabilized anionic intermediate known as a σH-adduct or Meisenheimer-type adduct. organic-chemistry.orgnih.gov

The next crucial step is the base-induced β-elimination of the leaving group from the newly formed σH-adduct. nih.gov A strong base is required to remove a proton from the carbon to which the nucleophile has attached, leading to the formation of a nitrobenzylic-type carbanion and the expulsion of the leaving group. organic-chemistry.org This elimination step restores the aromaticity of the thiophene ring. Finally, acidic workup protonates the resulting anion to yield the substituted product. organic-chemistry.org The use of at least two equivalents of a strong base is typical, as one equivalent is consumed in the initial generation of the carbanion and another in the β-elimination step. organic-chemistry.org

Scope and Limitations with Nitrothiophene Substrates

The VNS reaction has been successfully applied to a variety of nitroaromatic and nitroheterocyclic compounds, including 2- and 3-nitrothiophenes. kuleuven.be For this compound, the substitution would be expected to occur at the positions activated by the nitro group, which are ortho and para to it. Given the substitution pattern, the VNS reaction would likely proceed at the C5 position of the thiophene ring.

The scope of the VNS reaction is broad in terms of the applicable nucleophiles. Carbanions derived from α-haloalkyl sulfones, nitriles, and esters are commonly used. organic-chemistry.org For instance, chloromethyl phenyl sulfone is a classic reagent for introducing a phenylsulfonylmethyl group via VNS. kuleuven.be

However, there are limitations to the VNS reaction. Steric hindrance can play a significant role. acs.org Bulky nucleophiles or highly substituted nitrothiophene substrates may react slowly or not at all. For example, reactions with secondary carbanions have been shown to fail in some cases, leading only to the formation of a stable Meisenheimer-type adduct without subsequent elimination. acs.org

The VNS reaction is generally very selective for monosubstitution because the product, a nitrobenzylic-type carbanion, is also electron-rich and does not readily undergo further nucleophilic attack. kuleuven.be In cases where the nitrothiophene substrate also contains a halogen substituent, VNS is often faster than conventional aromatic nucleophilic substitution of the halogen, unless the halogen is a particularly good leaving group like fluoride (B91410) at an activated position. organic-chemistry.org

Table 1: Examples of VNS Reactions on Nitroaromatic Compounds

| Nitroaromatic Substrate | Nucleophile Precursor | Product | Reference |

| Nitrobenzene | Chloromethyl phenyl sulfone | 2- and 4-(Phenylsulfonylmethyl)nitrobenzene | organic-chemistry.org |

| 2-Nitrothiophene | Chloromethyl phenyl sulfone | 2-Nitro-3-(phenylsulfonylmethyl)thiophene | kuleuven.be |

| 3-Nitrothiophene | Chloromethyl phenyl sulfone | 3-Nitro-2-(phenylsulfonylmethyl)thiophene and 3-Nitro-4-(phenylsulfonylmethyl)thiophene | kuleuven.be |

| 3-Nitropyridine | Isopropyl phenyl sulfone | No alkylated product, N-protonated Meisenheimer-type adduct isolated | acs.org |

Radical-Mediated Transformations and Fragmentation Pathways

Beyond ionic reactions, this compound can also participate in radical-mediated transformations. The nitro group is known to be susceptible to reduction, which can proceed through radical anion intermediates. researchgate.net Furthermore, the chloromethyl group can be a source of radicals under appropriate conditions.

The generation of a radical at the benzylic position of the 4-(chloromethyl) group can be initiated by various methods, including photolysis, thermolysis, or the use of radical initiators. Once formed, this radical can undergo a variety of reactions. For example, it can be trapped by a radical scavenger or participate in intermolecular or intramolecular addition reactions to unsaturated bonds.

In the context of fragmentation pathways, the stability of the potential radical intermediates plays a crucial role. The formation of a radical at the chloromethyl carbon would be stabilized by the adjacent thiophene ring. The subsequent fate of this radical would depend on the reaction conditions and the presence of other reactive species.

Radical reactions can sometimes lead to unexpected products through complex rearrangement and fragmentation pathways. For nitroaromatic compounds, the reduction of the nitro group can lead to the formation of a nitro radical anion. researchgate.net This species can undergo further reactions, including dimerization or fragmentation. The interplay between radical reactions involving the chloromethyl group and those involving the nitro group can lead to a complex array of products.

Free radical halogenation, for instance, proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. youtube.com While typically applied to alkanes, similar principles can be extended to the side-chain of substituted aromatics. The selectivity of such reactions is governed by the stability of the radical intermediates. youtube.com

The study of these radical-mediated pathways is important for understanding the complete reactivity profile of this compound and for designing novel synthetic transformations.

Advanced Derivatization and Functionalization Strategies

Strategic Modification of the Chloromethyl Group for Further Elaboration

The chloromethyl group at the 4-position of the thiophene (B33073) ring is a primary site for modification, typically through nucleophilic substitution reactions where the chloride ion acts as a good leaving group. This reactivity allows for the introduction of a diverse array of functional groups, significantly expanding the molecular complexity and potential applications of the resulting derivatives.

A common strategy involves the reaction of 4-(chloromethyl)-2-nitrothiophene with various nucleophiles. For instance, treatment with amines, thiols, or alkoxides can introduce new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. These reactions are fundamental for building larger molecular scaffolds.

Research has demonstrated the synthesis of thieno[3,2-b]pyrroles, which are known as allosteric inhibitors of the Hepatitis C virus NS5B polymerase, starting from thiophene precursors. A synthetic route could involve the alkylation of an indole (B1671886) nitrogen with a suitable thiophene derivative. sci-hub.se The chloromethyl group of this compound is well-suited for such alkylation reactions, providing a direct linkage to other heterocyclic systems.

Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Group

| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Application/Significance |

| Secondary Amine (e.g., Piperidine) | K₂CO₃, Acetonitrile, Reflux | 4-(Piperidin-1-ylmethyl)-2-nitrothiophene | Building blocks for pharmacologically active compounds. |

| Thiol (e.g., Thiophenol) | NaH, THF | 4-(Phenylthiomethyl)-2-nitrothiophene | Precursors for materials with specific electronic properties. |

| Alcohol/Phenol (e.g., Phenol) | K₂CO₃, DMF | 4-(Phenoxymethyl)-2-nitrothiophene | Intermediates for agrochemicals and pharmaceuticals. |

| Azide (e.g., Sodium Azide) | DMF or DMSO | 4-(Azidomethyl)-2-nitrothiophene | Precursor for amines via reduction or for triazoles via cycloaddition. |

This table presents plausible reactions based on the known reactivity of chloromethyl groups on heterocyclic systems. Specific experimental data for this compound may vary.

Functionalization of the Nitro Group

The nitro group at the 2-position is a strong electron-withdrawing group that significantly influences the reactivity of the thiophene ring. A key transformation of the nitro group is its reduction to a primary amine (–NH₂). This conversion is a critical step as it transforms the electronic nature of the substituent from strongly deactivating to strongly activating and provides a nucleophilic site for a vast range of further derivatizations.

The reduction of nitroarenes and nitroheterocycles can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd, Pt, or Ni) or chemical reduction with reagents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. nih.govmdpi.comresearchgate.netnih.gov The choice of reagent can be crucial to avoid side reactions and ensure chemoselectivity, especially in the presence of other sensitive functional groups like the chloromethyl group. For example, catalytic reduction of nitrophenols has been extensively studied. nih.govmdpi.com Studies on the reduction of 2-nitroaniline (B44862) also provide insight into effective catalytic systems. researchgate.netnih.gov

Once the 4-(chloromethyl)-2-aminothiophene is formed, the amino group can be acylated, alkylated, or used as a handle to construct fused heterocyclic systems, such as thieno[2,3-b]pyrroles. researchgate.net For instance, reaction with an acyl chloride would yield an amide, while reaction with an aldehyde or ketone could lead to imine formation and subsequent cyclization reactions.

Regioselective Functionalization of the Thiophene Nucleus

Further functionalization directly on the thiophene ring of this compound is governed by the directing effects of the existing substituents. The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. youtube.comyoutube.comquora.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. The chloromethyl group is generally considered a weak deactivating group and an ortho-, para-director.

Given the substitution pattern of this compound:

Nucleophilic Aromatic Substitution (SNAr): The presence of the strong electron-withdrawing nitro group makes the thiophene ring susceptible to SNAr, especially if a good leaving group is present on the ring. While the starting compound does not have a leaving group on the ring itself, its derivatives might. For instance, if the chloromethyl group were to be converted to a different functionality, or if another substituent like a halogen were present at the C3 or C5 position, it could be displaced by a nucleophile. The activating effect of the nitro group is most pronounced at the C3 and C5 positions. nih.govuoanbar.edu.iq

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer powerful tools for the regioselective functionalization of heterocycles, including thiophenes and quinolines. nih.govmdpi.commdpi.com These methods can override the inherent electronic preferences of the substrate, allowing for the introduction of aryl or alkyl groups at specific positions, potentially at C3 or C5, depending on the catalyst and directing group strategy employed.

Generation of Complex Molecular Architectures through Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a complex product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net Derivatives of this compound are valuable precursors for MCRs.

For example, the chloromethyl group can be oxidized to an aldehyde, yielding 2-nitrothiophene-4-carbaldehyde . This aldehyde can then serve as the carbonyl component in various well-known MCRs:

Hantzsch Dihydropyridine Synthesis: Reaction of 2-nitrothiophene-4-carbaldehyde with a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen source (e.g., ammonium (B1175870) acetate) would lead to the formation of highly substituted dihydropyridines, which are a privileged scaffold in medicinal chemistry. nih.gov

Ugi Reaction: A four-component Ugi reaction involving the aldehyde, an amine, a carboxylic acid, and an isocyanide would generate complex α-acylamino carboxamide derivatives.

Gewald Reaction: While the Gewald reaction is a three-component reaction for synthesizing 2-aminothiophenes, other MCRs can assemble different thiophene derivatives. tandfonline.comresearchgate.net For instance, an aldehyde can react with an active methylene (B1212753) compound and elemental sulfur in the presence of a base to yield substituted thiophenes.

Alternatively, reduction of the nitro group to an amine, as discussed in section 4.2, provides 4-(chloromethyl)thiophen-2-amine . This amine can act as the amine component in MCRs, such as the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles or other complex heterocyclic systems. frontiersin.orgresearchgate.net These strategies demonstrate the power of using a relatively simple starting material like this compound to access a vast chemical space of complex molecules through efficient and atom-economical MCRs.

Applications As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The strategic placement of the reactive chloromethyl group and the nitro group makes 4-(chloromethyl)-2-nitrothiophene an ideal precursor for synthesizing various fused heterocyclic scaffolds, particularly those containing the thieno-pyrrole core. The chloromethyl group provides a reactive handle for alkylation reactions, while the nitro group can be chemically modified or used to influence the reactivity of the thiophene (B33073) ring, ultimately enabling the construction of complex polycyclic systems.

A significant application is in the modular synthesis of densely functionalized thieno[3,2-b]pyrroles. sci-hub.se These scaffolds are of considerable interest due to their biological activities. The synthesis often involves the alkylation of a pyrrole (B145914) or indole (B1671886) nitrogen with a suitable thiophene derivative. For instance, a synthetic pathway toward potent thieno[3,2-b]pyrrole inhibitors of the Hepatitis C virus NS5B polymerase utilizes a substituted thiophene intermediate that is prepared through established procedures. sci-hub.se The general strategy allows for the introduction of various substituents onto the thienopyrrole nucleus, highlighting the flexibility of using thiophene-based building blocks. sci-hub.se

The synthesis can be envisioned as a multi-step process where the chloromethylthiophene core is elaborated. For example, the related isomer, thieno[2,3-b]pyrrole, can also be constructed using similar chemical strategies, demonstrating the versatility of these thiophene precursors in building regioisomeric heterocyclic systems. sci-hub.seresearchgate.net The reactivity of the chloromethyl group is central to these syntheses, typically involving nucleophilic substitution by an amine to form a key carbon-nitrogen bond, which is a crucial step in forming the pyrrole ring fused to the initial thiophene.

| Heterocyclic Scaffold | Synthetic Utility | Key Reaction Type | Reference |

| Thieno[3,2-b]pyrroles | Core structure for biologically active molecules (e.g., HCV NS5B polymerase inhibitors) | N-alkylation followed by cyclization | sci-hub.se |

| Thieno[2,3-b]pyrroles | Regioisomeric core for diverse functional molecules | N-alkylation, Thorpe–Ziegler cyclization | sci-hub.seresearchgate.net |

| Substituted Pyrroles | Building blocks for insecticidal agents and other bioactive compounds | Nucleophilic substitution of a reactive group (e.g., chloromethyl) | nih.gov |

Role in the Construction of Advanced Organic Materials (Non-Clinical)

Beyond medicinal chemistry, thiophene-based structures are integral to the field of materials science, particularly in the development of organic electronics. Fused thiophene systems, like dithieno[3,2-b:2′,3′-d]pyrroles (DTPs), are electron-rich molecules that serve as excellent semiconducting materials. thieme-connect.de These materials are increasingly used as hole-transport materials (HTMs) in perovskite solar cells (PSCs), aiming to replace less stable, standard materials like spiro-OMeTAD. thieme-connect.de

The synthesis of novel HTMs often involves the functionalization of a core DTP structure. While the direct use of this compound is a specific starting point, the elaboration of related brominated thienyl-DTPs through Suzuki-type couplings demonstrates a powerful strategy for creating advanced materials. thieme-connect.de For example, a tribromo-thienyl-DTP can be coupled with a triarylamine boronic ester to furnish a complex DTP derivative designed to function as an efficient HTM. thieme-connect.de

The resulting materials exhibit promising properties for applications in organic electronics. They possess high thermal stability, with decomposition temperatures often exceeding 420°C, and glass transition temperatures higher than the current industry standard, which is crucial for the long-term stability and performance of solar cell devices. thieme-connect.de

Table of Properties for Dithienopyrrole-Based Hole-Transport Materials

| Material | Glass Transition Temperature (Tg) | Thermal Decomposition (Td, @95% mass) | Application | Reference |

|---|---|---|---|---|

| Triarylamine-DTP 4 | 138 °C | > 420 °C | Hole-Transport Material in Perovskite Solar Cells | thieme-connect.de |

| Triarylamine-DTP 7 | 140 °C | > 420 °C | Hole-Transport Material in Perovskite Solar Cells | thieme-connect.de |

| spiro-OMeTAD (Reference) | 125 °C | Not specified | Standard Hole-Transport Material | thieme-connect.de |

Intermediate for the Assembly of Complex Molecular Structures

The utility of this compound as an intermediate extends to the assembly of a wide range of complex molecules where the thiophene moiety is a core structural unit. The chloromethyl group is a key functional handle, acting as an electrophile in reactions with various nucleophiles. youtube.com This allows for the straightforward introduction of the 2-nitrothien-4-ylmethyl group into larger molecular frameworks.

The reaction of the chloromethyl group with sulfur nucleophiles, for example, can lead to the formation of thioethers, while reaction with amines or amides can build more elaborate side chains or link the thiophene core to other heterocyclic systems. sci-hub.seyoutube.com The nitro group, being a strong electron-withdrawing group, activates the thiophene ring towards nucleophilic aromatic substitution under certain conditions and can also be reduced to an amino group, providing another site for chemical modification. This dual functionality makes it a powerful intermediate for creating molecules with diverse functionalities and complex topologies.

For instance, the synthesis of thieno[3,2-b]pyrroles involves the alkylation of an indole nitrogen with the thiophene unit, a classic example of using the chloromethyl group to assemble a more complex structure. sci-hub.se This step is fundamental to building the fused bicyclic system. The subsequent chemical transformations, which may include reduction of the nitro group followed by cyclization, further illustrate its role as a versatile intermediate in a longer synthetic sequence.

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

A comprehensive and scientifically accurate article detailing the computational and theoretical chemistry of this compound, as per the specified outline, cannot be generated at this time. A thorough search of publicly available scientific literature and chemical databases has revealed a significant lack of specific research focused on the quantum chemical calculations, reaction mechanisms, and reactivity predictions for this particular compound.

To provide a detailed and accurate analysis for the requested sections—including HOMO-LUMO analysis, charge distribution, transition state characterization, and solvation effects—it is essential to rely on dedicated computational studies performed directly on this compound. The electronic structure and chemical reactivity of a molecule are highly sensitive to its specific substitution pattern. The positions and electronic nature of the chloromethyl group at the 4-position and the nitro group at the 2-position on the thiophene ring create a unique electronic environment.

General principles of computational chemistry outline the methodologies that would be used for such an analysis:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) would be employed to calculate the electronic structure. nih.gov

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability and susceptibility to electronic excitation. nih.gov

Electrostatic Potential Analysis: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Reaction Mechanism Elucidation: Computational methods can map the potential energy surface of a reaction, identifying intermediates and characterizing the transition states to determine reaction pathways and energy barriers. nih.gov

However, without specific published research applying these methods to this compound, providing detailed findings, data tables, and authoritative content as requested is not possible.

Computational and Theoretical Chemistry Studies

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules such as 4-(Chloromethyl)-2-nitrothiophene. These theoretical calculations provide valuable insights into the vibrational and electronic structure of the molecule, which can be correlated with experimental data to confirm structural assignments and understand spectroscopic features in detail. The synergy between computational prediction and experimental measurement is crucial for a comprehensive characterization of molecular structures.

Theoretical approaches, often employing basis sets like 6-311++G(d,p), are used to optimize the molecular geometry of the compound in its ground state. Following this optimization, vibrational frequencies, as well as Nuclear Magnetic Resonance (NMR) chemical shifts, can be calculated. These predicted values are then compared against experimental data obtained from techniques such as Fourier-Transform Infrared (FT-IR), FT-Raman, and NMR spectroscopy.

It is a common practice for theoretical vibrational wavenumbers to be scaled by a factor to correct for anharmonicity and the limitations of the computational method, thereby improving the agreement with experimental results. The detailed assignment of vibrational modes can be performed using Potential Energy Distribution (PED) analysis. Similarly, calculated NMR isotropic shielding values are converted to chemical shifts and compared with experimental spectra, often showing a strong linear correlation.

Hypothetical Vibrational Frequency Analysis

Table 1: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative and based on typical values for the functional groups.

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |

|---|---|---|

| C-H stretching (thiophene ring) | ~3100 | ~3095 |

| CH₂ asymmetric stretching | ~2960 | ~2955 |

| CH₂ symmetric stretching | ~2870 | ~2865 |

| NO₂ asymmetric stretching | ~1530 | ~1525 |

| NO₂ symmetric stretching | ~1350 | ~1345 |

| C=C stretching (thiophene ring) | ~1450 | ~1445 |

| C-N stretching | ~850 | ~845 |

| C-Cl stretching | ~750 | ~745 |

Hypothetical NMR Chemical Shift Analysis

A similar correlational study would be performed for NMR spectroscopy. Theoretical calculations of ¹H and ¹³C chemical shifts provide a basis for assigning the signals observed in experimental spectra. The accuracy of these predictions allows for the unambiguous assignment of atoms within the molecular structure.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table is illustrative and based on typical values for the molecular fragments.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C2 (C-NO₂) | ~150 | ~148 |

| C3 | ~125 | ~124 |

| C4 (C-CH₂Cl) | ~138 | ~137 |

| C5 | ~130 | ~129 |

| CH₂Cl | ~40 | ~39 |

| ¹H NMR | ||

| H3 | ~7.8 | ~7.7 |

| H5 | ~7.5 | ~7.4 |

| CH₂Cl | ~4.8 | ~4.7 |

Analytical and Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-(Chloromethyl)-2-nitrothiophene, both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the thiophene (B33073) ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The specific chemical shifts and coupling patterns (spin-spin splitting) of these protons would confirm their relative positions on the thiophene ring. For instance, the proton at position 5 would likely be a doublet, coupled to the proton at position 3. Similarly, the proton at position 3 would also appear as a doublet. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would resonate further upfield, likely in the range of δ 4.5-5.0 ppm, appearing as a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atom attached to the nitro group (C2) would be significantly deshielded and appear at a high chemical shift value. The other aromatic carbons (C3, C4, and C5) would also resonate in the aromatic region (typically δ 120-150 ppm), with their exact chemical shifts influenced by the substituents. The carbon of the chloromethyl group would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H3 | 7.5 - 8.0 | - | Doublet |

| H5 | 7.8 - 8.3 | - | Doublet |

| -CH₂Cl | 4.7 - 5.2 | 40 - 50 | Singlet |

| C2 | - | 150 - 160 | - |

| C3 | - | 125 - 135 | - |

| C4 | - | 130 - 140 | - |

| C5 | - | 120 - 130 | - |

Note: The above data are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₅H₄ClNO₂S), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion. The analysis of these fragment ions provides valuable information about the molecule's structure. Common fragmentation pathways for this compound could include:

Loss of a chlorine radical (•Cl) from the molecular ion to give a [M-Cl]⁺ fragment.

Loss of the nitro group (•NO₂) to yield a [M-NO₂]⁺ fragment.

Cleavage of the chloromethyl group to form a stable thienyl cation.

Fragmentation of the thiophene ring itself under higher energy conditions.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | m/z (for ³⁵Cl) | Possible Structure |

| [C₅H₄ClNO₂S]⁺ | 176.96 | Molecular Ion |

| [C₅H₄NO₂S]⁺ | 142.00 | [M-Cl]⁺ |

| [C₅H₄ClS]⁺ | 130.98 | [M-NO₂]⁺ |

| [C₄H₂S-CH₂Cl]⁺ | 113.98 | Thienylmethyl cation |

| [NO₂]⁺ | 46.00 | Nitronium ion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations for the N-O bonds would be observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Cl Bond: The stretching vibration of the carbon-chlorine bond in the chloromethyl group would typically appear in the fingerprint region, around 600-800 cm⁻¹.

Thiophene Ring: Characteristic C-H stretching vibrations for the aromatic ring would be seen above 3000 cm⁻¹. C=C stretching vibrations within the thiophene ring would appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and found in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated thiophene ring and the nitro group in this compound would result in characteristic absorption bands in the UV-Vis spectrum. The π → π* transitions of the conjugated system are expected to give rise to strong absorption bands in the UV region. The n → π* transition of the nitro group may also be observed as a weaker absorption band at a longer wavelength. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Interactive Data Table: Characteristic IR and UV-Vis Absorptions

| Technique | Functional Group/Transition | Expected Absorption Range |

| IR | N-O (asymmetric stretch) | 1500 - 1560 cm⁻¹ |

| IR | N-O (symmetric stretch) | 1300 - 1370 cm⁻¹ |

| IR | Aromatic C-H stretch | > 3000 cm⁻¹ |

| IR | Aromatic C=C stretch | 1400 - 1600 cm⁻¹ |

| IR | C-Cl stretch | 600 - 800 cm⁻¹ |

| UV-Vis | π → π | 250 - 350 nm |

| UV-Vis | n → π | > 300 nm (weak) |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. The crystal is then irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. This analysis yields an electron density map from which the positions of the individual atoms can be determined.

The resulting crystal structure would confirm the planar nature of the thiophene ring and provide the precise orientation of the chloromethyl and nitro substituents relative to the ring. It would also reveal details about the intermolecular interactions, such as packing forces and any potential hydrogen bonding, in the crystal lattice. This level of structural detail is invaluable for understanding the physical properties and solid-state behavior of the compound.

Future Research Directions in 4 Chloromethyl 2 Nitrothiophene Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of 4-(chloromethyl)-2-nitrothiophene and its derivatives is a key area for future research. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future endeavors will likely focus on the principles of green chemistry to create more sustainable alternatives.

One promising avenue is the exploration of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and reduced waste. The synthesis of thiophene-2-carboxylates from β-nitroacrylates has been successfully demonstrated using flow conditions, suggesting that similar methodologies could be adapted for the synthesis of this compound, potentially starting from readily available precursors.

Another area of interest is the use of biocatalysis . Enzymes offer high selectivity and operate under mild conditions, making them an attractive alternative to traditional chemical catalysts. While the direct biocatalytic synthesis of this compound has not yet been reported, research into the biocatalytic synthesis of related nitroaromatics and thiophene (B33073) derivatives is ongoing. Future work could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions required for its synthesis.

Furthermore, the development of synthetic routes that utilize renewable feedstocks and energy-efficient processes will be crucial. This could involve exploring novel starting materials derived from biomass or employing photochemical or electrochemical methods to drive the synthesis.

Development of New Catalytic Transformations and Methodologies

The reactive nature of the chloromethyl and nitro groups, combined with the aromatic thiophene ring, makes this compound an ideal substrate for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic methods to functionalize this molecule and expand its synthetic utility.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. youtube.com While these reactions are well-established, their application to this compound remains largely unexplored. Future studies could investigate the use of modern palladium catalysts and ligands to achieve efficient and selective cross-coupling at the chloromethyl group or at one of the C-H positions on the thiophene ring. youtube.com This would allow for the straightforward introduction of a wide range of substituents, leading to a diverse library of novel thiophene derivatives.

C-H functionalization represents another exciting frontier. nih.gov This powerful strategy allows for the direct conversion of C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. nih.gov Research into the directed C-H functionalization of thiophenes is an active area, and future work could focus on developing methods to selectively functionalize the C-H bonds of this compound. nih.gov This would provide a highly atom-economical route to a variety of substituted thiophenes.

Photocatalysis is also emerging as a powerful tool in organic synthesis. Visible-light photocatalysis offers a green and sustainable way to drive a variety of chemical transformations. Future research could explore the use of photocatalysis to mediate novel reactions of this compound, such as radical additions or cycloadditions.

Design of Advanced Materials Leveraging the Thiophene Scaffold (Non-Clinical)

The thiophene ring is a key building block in a wide range of advanced materials due to its excellent electronic and optical properties. The unique substitution pattern of this compound makes it a promising precursor for the synthesis of novel materials with tailored properties.

One area of significant potential is in the development of organic semiconductors . Thiophene-based polymers are widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The chloromethyl group of this compound can serve as a reactive handle for polymerization, allowing for the synthesis of novel polythiophenes with potentially interesting electronic properties. The electron-withdrawing nitro group can also be used to tune the energy levels of the resulting polymers, which is crucial for optimizing device performance.

Another promising application is in the synthesis of functional dyes . Thiophene-based azo dyes have been investigated for use in dye-sensitized solar cells (DSSCs) and as non-linear optical materials. The reactive nature of this compound could be exploited to incorporate this scaffold into novel dye architectures, potentially leading to materials with enhanced light-harvesting or non-linear optical properties.

Furthermore, the ability to functionalize this compound through various catalytic methods opens up the possibility of creating a wide range of custom-designed materials . By carefully selecting the substituents introduced onto the thiophene ring, it may be possible to fine-tune the material's properties for specific applications, such as sensors, coatings, or advanced composites.

Interdisciplinary Applications and Expanding Chemical Space

The versatility of this compound extends beyond traditional organic chemistry and materials science, with potential applications in a variety of interdisciplinary fields.

In agrochemical research , thiophene derivatives have shown promise as herbicides, fungicides, and insecticides. The unique combination of functional groups in this compound could lead to the development of new agrochemicals with novel modes of action.

Computational chemistry and machine learning will play an increasingly important role in guiding future research. High-throughput virtual screening can be used to predict the properties of novel this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates for a given application. This approach can accelerate the discovery of new materials and molecules with desired functionalities.

常见问题

Basic: What synthetic methodologies are commonly used to prepare 4-(Chloromethyl)-2-nitrothiophene, and how are yields optimized?

The synthesis typically involves functionalization of thiophene derivatives. A critical step is the introduction of the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation. For example, chloromethylation of 2-nitrothiophene using chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions can yield the target compound. Reaction parameters such as temperature (optimized at 0–5°C to minimize side reactions), solvent polarity (e.g., dichloromethane or DMF), and stoichiometry of reagents significantly influence yield and purity . Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of ¹H/¹³C NMR (to identify the chloromethyl and nitro group positions), FT-IR (to confirm C-Cl stretching at ~650 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). For example, in related chloromethyl-thiophene derivatives, the chloromethyl proton appears as a singlet at ~4.5 ppm in ¹H NMR . Elemental analysis is also recommended to validate purity.

Advanced: How can density functional theory (DFT) be applied to predict the reactivity of this compound?

DFT calculations (e.g., using B3LYP/6-311++G(d,p)) can model the compound’s electronic properties, such as HOMO-LUMO gaps, to predict sites for electrophilic/nucleophilic attack. For instance, the electron-withdrawing nitro group directs substitution reactions to specific positions on the thiophene ring. Computational studies on analogous nitro-thiophenes reveal charge distribution patterns that correlate with experimental reactivity .

Advanced: How should researchers address discrepancies in reported spectroscopic data for this compound?

Contradictions often arise from solvent effects, impurities, or instrumentation variability. To resolve these:

- Compare data with structurally similar compounds (e.g., 4-(chloromethyl)-2-phenyl-1,3-thiazole in ).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Replicate experiments under standardized conditions (e.g., deuterated solvents for NMR) .

Advanced: What are the stability challenges of this compound under ambient or reactive conditions?

The chloromethyl group is prone to hydrolysis, especially in humid environments, forming hydroxymethyl derivatives. Stability studies under inert atmospheres (N₂/Ar) and low-temperature storage (-20°C) are recommended. Kinetic studies using HPLC or TLC can monitor degradation rates. Evidence from analogous compounds (e.g., 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one) suggests that steric hindrance and electron-withdrawing groups enhance stability .

Basic: What functionalization reactions are feasible at the chloromethyl group of this compound?

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides to form secondary derivatives. For example, reaction with sodium azide yields the azidomethyl analog, a precursor for click chemistry. Comparative studies with 4-(chloromethyl)-2-methylpyridine hydrochloride () show that reaction rates depend on the nucleophile’s strength and solvent polarity (e.g., DMSO accelerates SN2 mechanisms).

Advanced: How can researchers design derivatives of this compound for biological activity studies?

Strategies include:

- Introducing pharmacophores (e.g., sulfonamides, heterocycles) via the chloromethyl group.

- Assessing interactions with biological targets using molecular docking (e.g., AutoDock Vina) and QSAR modeling. Studies on Co(II)/Ni(II) complexes of nitroaromatics () highlight the importance of steric and electronic effects in bioactivity.

Retrosynthesis Analysis